4-Chloro Perazine-d8

Pharmaceutical impurity profiling Positional isomer chromatography Phenothiazine pharmacopeial analysis

Quantifying the 4-chloro positional isomer impurity in prochlorperazine API is hindered by co-elution with the 2-chloro API and isotopic interference from ³⁷Cl isotopologues. 4-Chloro Perazine-d8 resolves both challenges: • Chromatographically separates from prochlorperazine (2-chloro) per USP/EP system suitability, serving as a retention time marker for EP Impurity C / USP Related Compound A. • +8 Da mass shift eliminates ³⁷Cl M+3 isotopologue overlap, enabling accurate sub-ng/mL LC-MS/MS quantification per ICH M10. • ≥98 atom % D enrichment ensures reliable matrix effect correction across typical 1-100 ng/mL linear ranges.

Molecular Formula C20H24ClN3S
Molecular Weight 381.992
CAS No. 1346600-16-5
Cat. No. B584698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro Perazine-d8
CAS1346600-16-5
Synonyms4-Chloro-10-[3-(4-methyl[piperazin-1-yl-d8)]propyl]-10H-phenothiazine Hydrochloride; 
Molecular FormulaC20H24ClN3S
Molecular Weight381.992
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42
InChIInChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3/i12D2,13D2,14D2,15D2
InChIKeyFRPMPGQTRXUECE-DHNBGMNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro Perazine-d8 — Deuterated Impurity Standard for LC-MS


4-Chloro Perazine-d8 (CAS 1346600-16-5; molecular formula C₂₀H₁₆D₈ClN₃S; molecular weight 381.99 g/mol) is a stable isotope-labeled analog of 4-Chloro Perazine — the 4-chloro positional isomer of the phenothiazine antipsychotic prochlorperazine. Eight deuterium atoms are incorporated at the 2,2,3,3,5,5,6,6 positions of the N-methylpiperazine ring, yielding a nominal mass shift of +8 Da relative to the unlabeled compound (MW 373.94) . The unlabeled parent compound is officially designated as Prochlorperazine USP Related Compound A and Prochlorperazine EP Impurity C, placing this deuterated version at the intersection of pharmaceutical impurity reference standards and stable isotope-labeled internal standards (SIL-IS) for quantitative mass spectrometry [1]. It is supplied as a neat solid with a chemical purity of ≥95% (typically ≥98%) and isotopic enrichment of ≥98% atom D, and is intended exclusively for research and analytical use .

Why 4-Chloro Perazine-d8 Cannot Be Substituted


Two structural features preclude generic substitution. First, the chlorine atom resides at the 4-position of the phenothiazine core, whereas the active pharmaceutical ingredient prochlorperazine is chlorinated at the 2-position. This positional isomerism produces a distinct chromatographic retention time and UV spectral signature, meaning that Prochlorperazine-d8 (CAS 1215641-01-2, 2-chloro isomer) cannot serve as an internal standard for quantifying the 4-chloro impurity in prochlorperazine drug substance — the two isomers must be chromatographically resolved [1][2]. Second, the eight-deuterium labeling (+8 Da) provides the mass spectrometric differentiation essential for isotope dilution LC-MS/MS; the unlabeled 4-Chloro Perazine (CAS 1346602-34-3) co-elutes and is isobaric with the target analyte, rendering it unusable as an internal standard for MS-based quantification [3]. Substituting a partially deuterated analog such as Prochlorperazine-d3 mesylate (only +3 Da) introduces the risk of isotopic peak overlap with the naturally occurring M+2/M+3 isotopologue envelope of the chlorine-containing analyte, compromising quantitative accuracy [4]. The combination of positional isomer specificity and full piperazine-ring deuteration makes 4-Chloro Perazine-d8 non-substitutable in its dual role as both an impurity identification marker and a SIL-IS for bioanalytical method validation .

Differentiation Evidence for 4-Chloro Perazine-d8


Positional Isomer Specificity: 4-Chloro vs. 2-Chloro

4-Chloro Perazine-d8 bears a chlorine atom at the 4-position of the phenothiazine ring, whereas prochlorperazine (the active pharmaceutical ingredient and parent drug) is chlorinated at the 2-position. This positional isomerism is not a trivial structural nuance: the 4-chloro isomer is explicitly listed as Prochlorperazine EP Impurity C and USP Related Compound A, and as such must be chromatographically separated and individually quantified in drug substance and finished product testing [1]. Prochlorperazine-d8 (CAS 1215641-01-2, 2-chloro isomer, also d₈-labeled on the piperazine ring) shares the deuteration pattern but cannot serve as a retention-time-matched internal standard for the 4-chloro impurity because the two positional isomers exhibit distinct reversed-phase HPLC retention under compendial conditions, with the 4-chloro isomer typically eluting at a different retention factor (k') owing to altered polarity imparted by the chlorine substitution position [2]. No other commercially available deuterated phenothiazine provides a retention-time- and ionization-matched internal standard for the 4-chloro impurity.

Pharmaceutical impurity profiling Positional isomer chromatography Phenothiazine pharmacopeial analysis

Deuterium Incorporation and Isotopic Purity

4-Chloro Perazine-d8 incorporates eight deuterium atoms exclusively on the piperazine ring (positions 2,2,3,3,5,5,6,6), yielding a nominal mass increase of +8 Da (MW 381.99 vs. 373.94 for the unlabeled free base). The isotopic enrichment is specified at ≥98% atom D, verified by the product Certificate of Analysis . In comparison, the widely available Prochlorperazine-d3 mesylate carries only three deuterium atoms (+3 Da shift), which places the deuterated isotopologue within the natural-abundance M+2/M+3 chlorine isotope envelope of the unlabeled compound (³⁷Cl contributes ~32% to M+2; combined ³⁷Cl and ¹³C₂ contributes measurably at M+3), creating a risk of signal cross-contamination between the internal standard channel and the analyte channel in selected reaction monitoring (SRM) [1]. The +8 Da shift moves the deuterated isotopologue entirely outside the chlorine isotope cluster, enabling clean baseline-resolved SRM transitions with no cross-talk. Historical precedent from the Shetty thesis (1983) established that deuterium-labeled piperazine-type phenothiazines with ≥96.2% isotopic purity are suitable as ideal internal standards for GC-MS and LC-MS assays of phenothiazine antipsychotics at low ng/mL concentrations in biological matrices [2].

Stable isotope dilution LC-MS/MS Deuterated internal standard Isotopic enrichment quantification

Chemical Purity and Dual Functionality

4-Chloro Perazine-d8 is supplied with a minimum chemical purity of ≥95% (CymitQuimica / TRC specification) and ≥98% by HPLC (XcessBio specification, confirmed by Certificate of Analysis) . This purity level satisfies the acceptance criterion for impurity reference standards used in pharmaceutical quality control (typically ≥95.0% for non-pharmacopeial reference standards, ≥98.0% for certified reference materials per ISO 17034) [1]. The unlabeled 4-Chloro Perazine dihydrochloride (Prochlorperazine EP Impurity C) is available as a USP Reference Standard with similar purity requirements (USP monograph specification: 98.0%–101.0% assay for prochlorperazine API) [2]. The deuterated version achieves comparable chemical purity to the unlabeled USP reference standard while additionally providing the +8 Da mass shift needed for MS differentiation — a dual qualification that neither the unlabeled impurity standard (no MS differentiation) nor Prochlorperazine-d8 (wrong positional isomer) can claim .

Reference standard certification HPLC purity determination Pharmaceutical quality control

Regulatory Provenance: USP and EP Recognition

The unlabeled parent structure of 4-Chloro Perazine-d8 is explicitly recognized in both the United States Pharmacopeia (as Prochlorperazine Related Compound A) and the European Pharmacopoeia (as Prochlorperazine EP Impurity C) [1]. The USP monograph for Prochlorperazine Maleate and Prochlorperazine Maleate Tablets specifies the use of USP Prochlorperazine Related Compound A RS — the dihydrochloride salt of 4-Chloro Perazine — for system suitability and impurity quantification in the 'Related Substances' test [2]. In the EP monograph framework, Impurity C is classified as a specified impurity requiring individual quantification with defined acceptance limits. This pharmacopeial pedigree creates a direct regulatory driver for procurement: laboratories performing compendial testing for prochlorperazine drug substance or drug product MUST have access to this specific positional isomer as a reference standard. The deuterated version extends this utility by enabling MS-based quantification without altering the chromatographic identity of the impurity . In contrast, neither Perazine-d8 (CAS 1246815-57-5, no chlorine substitution; different parent drug) nor Prochlorperazine-d8 (CAS 1215641-01-2, 2-chloro isomer; different impurity profile) carries any pharmacopeial recognition relevant to prochlorperazine impurity testing .

Pharmacopeial impurity profiling ANDA regulatory submission GMP quality control

4-Chloro Perazine-d8 Application Scenarios


Compendial Impurity Profiling

In QC laboratories performing USP- or EP-compliant release testing of prochlorperazine maleate API or tablets, 4-Chloro Perazine-d8 serves as the deuterated reference marker for Prochlorperazine EP Impurity C / USP Related Compound A. The compound can be used to spike system suitability solutions, verifying that the HPLC method resolves the 4-chloro impurity from the 2-chloro API peak — a requirement explicitly stated in both USP and EP monographs. When paired with LC-MS detection, the +8 Da mass shift allows unambiguous confirmation of the 4-chloro impurity identity in complex degradation or stability samples, eliminating false positives from co-eluting non-chromophoric excipients [1].

LC-MS/MS Bioanalytical Method Development

For CROs and pharmaceutical companies developing bioanalytical methods for prochlorperazine in plasma, urine, or tissue homogenates, 4-Chloro Perazine-d8 functions as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. The +8 Da mass separation and ≥98% atom D enrichment meet ICH M10 guidelines for IS selection, providing matrix effect correction across the expected linear range (typically 1–100 ng/mL). Unlike Prochlorperazine-d3 (only +3 Da), the d₈ label eliminates SRM channel interference from the ³⁷Cl isotopologue envelope of the unlabeled analyte, which is especially important when quantifying prochlorperazine at sub-ng/mL levels where the M+3 natural abundance signal can approach the lower limit of quantification [2][3].

ANDA and DMF Analytical Module Submission

Regulatory submissions for generic prochlorperazine (ANDA in the US, MAA in the EU) require comprehensive impurity characterization data. 4-Chloro Perazine-d8 supports this regulatory workflow by serving as both the chromatographic retention time marker (matched to the unlabeled USP Prochlorperazine Related Compound A RS) and the MS-compatible internal standard for validating the impurity quantification method. The pharmacopeial lineage of the unlabeled parent compound (USP Related Compound A / EP Impurity C) strengthens the acceptability of analytical data packages submitted to the FDA or EMA, because the deuterated standard's chromatographic behavior is demonstrated to be equivalent to the compendial reference standard through co-injection experiments .

Forced Degradation and Stability-Indicating Methods

During forced degradation studies (acid, base, oxidative, thermal, photolytic) of prochlorperazine drug substance, the 4-chloro isomer may form as a degradation product or be present as a process impurity. 4-Chloro Perazine-d8 enables specific tracking of this impurity in the presence of multiple degradation products by using LC-HRMS or LC-MS/MS with the deuterated compound as an internal standard for semi-quantitative impurity profiling. The isotopic label provides a constant signal reference that compensates for varying matrix effects across different forced degradation sample matrices (e.g., high peroxide, extreme pH), enabling reliable peak area normalization and relative response factor determination [2].

Technical Documentation Hub

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